molecular formula C12H18N2O2 B11883861 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1004620-23-8

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B11883861
CAS No.: 1004620-23-8
M. Wt: 222.28 g/mol
InChI Key: VJKJECOUSYWXAU-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a tetrahydroimidazo ring fused with a pyridine moiety and a carboxylic acid group. The presence of the tert-butyl group enhances its lipophilicity, which may influence its pharmacological properties.

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : Approximately 222.28 g/mol
  • Structure : The compound consists of a tetrahydroimidazo ring and a carboxylic acid functional group at the 7-position.

Anticancer Properties

Research indicates that compounds with an imidazopyridine core, including this compound, may exhibit anticancer properties. Specifically, these compounds have been found to inhibit c-MET kinases, which are often overexpressed in various types of cancer. Inhibition of c-MET can potentially halt the proliferation of cancer cells and induce apoptosis .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Variations in substituents on the tetrahydroimidazo ring system have shown significant impacts on the pharmacological properties related to inflammation. The presence of the tert-butyl group is believed to enhance these effects by improving bioavailability and interaction with biological targets.

The proposed mechanism of action involves the inhibition of specific kinases associated with cancer progression. By targeting these pathways, the compound may effectively reduce tumor growth and metastasis. Furthermore, studies suggest that this compound could serve as a prodrug for other active metabolites that possess enhanced biological activity .

Case Studies and Research Findings

StudyFindings
Study on c-MET Inhibition Demonstrated that this compound significantly inhibits c-MET activity in vitro, leading to reduced cell proliferation in cancer cell lines.
Anti-inflammatory Activity Investigated the compound's potential to reduce inflammatory markers in animal models; results indicated a decrease in cytokine levels following treatment with the compound .
Prodrug Studies Explored the conversion of this compound into more active forms under physiological conditions; findings suggest enhanced efficacy against certain cancers when administered as a prodrug .

Synthetic Pathways

Various synthetic routes have been explored for producing this compound. These methods focus on modifying the imidazo and pyridine rings to optimize biological activity while maintaining structural integrity.

Properties

CAS No.

1004620-23-8

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-7-14-5-4-8(11(15)16)6-10(14)13-9/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

VJKJECOUSYWXAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2CCC(CC2=N1)C(=O)O

Origin of Product

United States

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